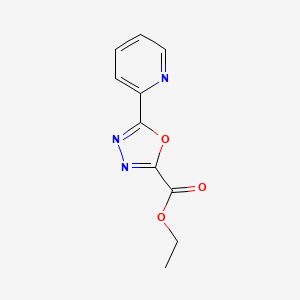
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the design of structures in medicinal chemistry, particularly in the study of anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Antioxidant Activity
Thiazolo [4,5-b]pyridines, which are similar to the compound , have been reported to exhibit high antioxidant activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential antioxidant properties.
Antimicrobial Activity
Thiazolo [4,5-b]pyridines have also been reported to exhibit antimicrobial activity . Given the structural similarity, “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have antimicrobial properties.
Herbicidal Activity
Thiazolo [4,5-b]pyridines have been identified as having herbicidal activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also be used in the development of herbicides.
Anti-Inflammatory Activity
Thiazolo [4,5-b]pyridines have been reported to exhibit anti-inflammatory activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential anti-inflammatory properties.
Antifungal Activity
Thiazolo [4,5-b]pyridines have been reported to exhibit antifungal activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential antifungal properties.
Antitumor Activity
Thiazolo [4,5-b]pyridines have been reported to exhibit antitumor activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential antitumor properties.
Antimalarial Activity
A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, which is structurally similar to “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate”, was prepared and screened for biological activities, including antimalarial activity .
properties
IUPAC Name |
ethyl 5-pyridin-2-yl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFTGFMZVMCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165481.png)
![3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165482.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3165496.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B3165497.png)
![9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3165503.png)
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3165504.png)


![5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3165528.png)

![2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3165544.png)

